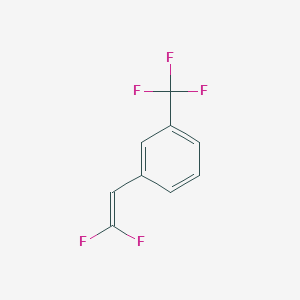
Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- is a fluorinated aromatic compound with the molecular formula C9H5F5. This compound is characterized by the presence of a benzene ring substituted with a 2,2-difluoroethenyl group and a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- typically involves the introduction of the difluoroethenyl and trifluoromethyl groups onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoroethylene and trifluoromethylating agents under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It may be employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Similar Compounds:
- Benzene, 1-(2,2-difluoroethenyl)-4-(trifluoromethyl)-
- Benzonitrile, 4-(2,2-difluoroethenyl)-
- Bicyclo[2.2.1]heptane, 2-(2,2-difluoroethenyl)-
Comparison: Compared to similar compounds, Benzene, 1-(2,2-difluoroethenyl)-3-(trifluoromethyl)- is unique due to the specific positioning of the difluoroethenyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.
Propriétés
| 90605-29-1 | |
Formule moléculaire |
C9H5F5 |
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
1-(2,2-difluoroethenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c10-8(11)5-6-2-1-3-7(4-6)9(12,13)14/h1-5H |
Clé InChI |
KOMJDHGPBRKGBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)


![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
